![molecular formula C19H22N2O5S2 B3481091 ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B3481091.png)
ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate
Descripción general
Descripción
Ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate, also known as EATPC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EATPC is a piperidine derivative that contains a thienylsulfonyl group and an anilinocarbonyl moiety.
Mecanismo De Acción
The mechanism of action of ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle progression. In macrophages, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In Alzheimer's disease models, this compound has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis by regulating the expression of cell cycle and apoptosis-related proteins. In macrophages, this compound has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation. In Alzheimer's disease models, this compound has been shown to reduce the accumulation of amyloid beta (Aβ) plaques and tau protein aggregates, which are hallmarks of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for the study of specific enzymes or signaling pathways. Another advantage is its stability and solubility, which facilitates its use in various assays and experiments. However, one limitation is its potential toxicity and side effects, which require careful evaluation and monitoring. Another limitation is its limited availability and high cost, which may restrict its use in certain research settings.
Direcciones Futuras
There are several future directions for the research and development of ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate. One direction is the optimization of its chemical structure and pharmacokinetics to improve its efficacy and safety. Another direction is the exploration of its potential applications in other diseases, such as cardiovascular disease and diabetes. A third direction is the investigation of its mechanism of action and target identification using advanced techniques such as proteomics and metabolomics. Overall, this compound represents a promising lead compound for the development of novel therapeutics in various fields of medicine.
Aplicaciones Científicas De Investigación
Ethyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages. In neurodegenerative disorder research, this compound has been reported to protect against oxidative stress and neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 1-[5-(phenylcarbamoyl)thiophen-3-yl]sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-2-26-19(23)14-8-10-21(11-9-14)28(24,25)16-12-17(27-13-16)18(22)20-15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYGQSZNXSFQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B3481013.png)
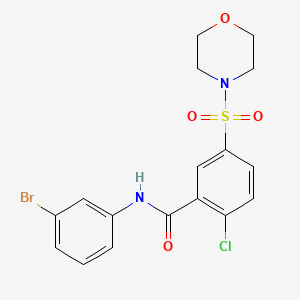
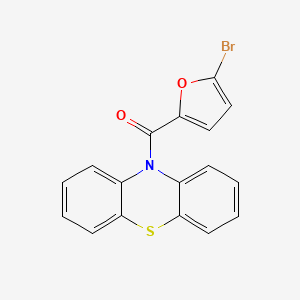
![4-{[4-chloro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B3481033.png)
![2-(4-bromophenyl)-5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-oxadiazole](/img/structure/B3481051.png)


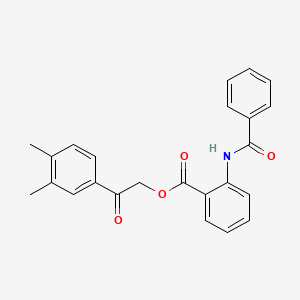

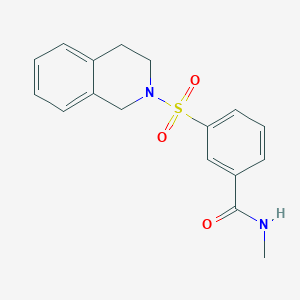
![4-{[3-(methylsulfonyl)phenyl]sulfonyl}thiomorpholine](/img/structure/B3481081.png)
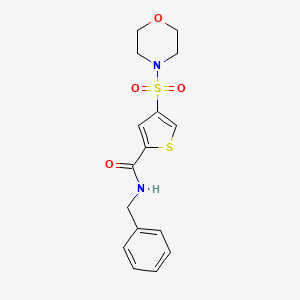
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B3481092.png)
![{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3481102.png)
